2-Heptyl-1,3-dithiane
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Overview
Description
2-Heptyl-1,3-dithiane is an organosulfur compound with the molecular formula C11H22S2. It belongs to the class of 1,3-dithianes, which are known for their versatility in organic synthesis. These compounds are characterized by a six-membered ring containing two sulfur atoms at positions 1 and 3. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with heptanal in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring . Common catalysts used in this process include boron trifluoride etherate and zinc chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Boron trifluoride etherate, zinc chloride.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Scientific Research Applications
2-Heptyl-1,3-dithiane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Heptyl-1,3-dithiane in various applications involves its ability to form stable complexes with metal ions and its reactivity towards electrophiles. In corrosion inhibition, the compound forms a protective self-assembled monolayer on metal surfaces, preventing oxidation and degradation . In organic synthesis, the dithiane ring can be deprotonated to form a nucleophilic species that reacts with electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
1,3-Dithiane: A parent compound with similar reactivity and applications in organic synthesis.
2-Butyl-1,3-dithiane: Another alkyl-substituted dithiane with similar properties but different steric effects.
1,3-Dithiolane: A related compound with a five-membered ring containing two sulfur atoms.
Uniqueness: 2-Heptyl-1,3-dithiane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain dithianes. This can affect its solubility, reactivity, and ability to form self-assembled monolayers on metal surfaces .
Properties
CAS No. |
59092-72-7 |
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Molecular Formula |
C11H22S2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
2-heptyl-1,3-dithiane |
InChI |
InChI=1S/C11H22S2/c1-2-3-4-5-6-8-11-12-9-7-10-13-11/h11H,2-10H2,1H3 |
InChI Key |
OKFVZFKNCURYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1SCCCS1 |
Origin of Product |
United States |
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